1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(2-NITROPHENYL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(2-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2-nitrophenyl group
Preparation Methods
The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(2-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: This multicomponent reaction can be used to introduce various substituents onto the piperazine ring.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form substituted piperazines.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production.
Chemical Reactions Analysis
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(2-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(2-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(2-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking the actions of serotonin . This interaction can affect various signaling pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(2-NITROPHENYL)ETHAN-1-ONE can be compared with other similar compounds such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also features a piperazine ring with a chlorophenyl group and has similar pharmacological activities.
4-(3-chlorophenyl)-1-(2-hydroxy-3,3-diphenylpropyl)piperazin-1-ium chloride: Another compound with a piperazine ring and chlorophenyl group, used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-5-3-6-16(13-15)20-8-10-21(11-9-20)18(23)12-14-4-1-2-7-17(14)22(24)25/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWBFTMJZOFJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.